Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate
Overview
Description
Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.31 g/mol . It is known for its unique structure, which includes a cyclopropylamino group attached to a cyclohexane ring, making it an interesting subject for various chemical and pharmaceutical studies.
Scientific Research Applications
Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides, thioesters, and other substituted derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyclopropylamino group is known to interact with enzymes and receptors, potentially modulating their activity. The compound may also affect various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(methylamino)cyclohexanecarboxylate
- Ethyl 4-(ethylamino)cyclohexanecarboxylate
- Ethyl 4-(propylamino)cyclohexanecarboxylate
Uniqueness
Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different alkyl groups attached to the amino group, leading to variations in their chemical and biological behavior .
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)cyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)9-3-5-10(6-4-9)13-11-7-8-11/h9-11,13H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFBCXHDGNVMTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736487 | |
Record name | Ethyl 4-(cyclopropylamino)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918649-19-1 | |
Record name | Ethyl 4-(cyclopropylamino)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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